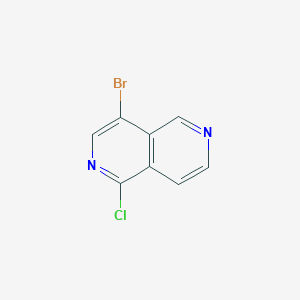

4-Bromo-1-chloro-2,6-naphthyridine

Description

Significance of Naphthyridine Scaffolds in Heterocyclic Chemistry

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov There are six possible isomers of naphthyridine, each differing by the position of the nitrogen atoms in the rings. nih.gov These scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and natural products. nih.gov The nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, making them ideal for binding to biological targets such as enzymes and receptors. nih.govnih.gov

The inherent chemical properties of naphthyridines, including their electronic distribution and reactivity, make them attractive starting points for the development of new therapeutic agents. nih.gov Naphthyridine derivatives have been investigated for a broad spectrum of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govacs.org

Overview of Dihalogenated Naphthyridines as Versatile Building Blocks

Dihalogenated naphthyridines are particularly valuable as intermediates in organic synthesis. The presence of two halogen atoms, often of differing reactivity, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity enables the introduction of diverse substituents at specific positions on the naphthyridine core, providing a powerful tool for creating libraries of novel compounds for drug discovery and materials science. nih.gov

The ability to perform regioselective substitutions is a key advantage of using dihalogenated building blocks. For instance, in a bromo-chloro substituted naphthyridine, the carbon-bromine bond is typically more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, than the carbon-chlorine bond. This allows for the selective introduction of an aryl, alkyl, or amino group at the position of the bromine atom, leaving the chlorine atom available for subsequent transformations. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures.

Research Trajectory and Focus on 4-Bromo-1-chloro-2,6-naphthyridine

While the broader family of naphthyridines has been extensively studied, research on the 2,6-naphthyridine (B1209661) isomer has been comparatively less reported until more recently. The specific compound, this compound, represents a highly versatile yet underexplored building block. Its unique substitution pattern offers the potential for a range of chemical transformations.

The bromine at the 4-position and the chlorine at the 1-position provide two distinct reaction sites. This allows for a programmed synthetic approach where each halogen can be selectively replaced to build molecular complexity. The research trajectory for this compound is therefore aimed at harnessing this differential reactivity to synthesize novel substituted 2,6-naphthyridines with potential applications in medicinal chemistry and materials science. The development of efficient synthetic routes to this compound and the exploration of its reaction scope are key areas of current interest.

Current State of the Art in 2,6-Naphthyridine Chemistry

Recent years have seen a surge in interest in the chemistry and biological activity of 2,6-naphthyridines. A notable development is the eco-sustainable, microwave-assisted synthesis of 2,6-naphthyridine derivatives, which offers a green and efficient alternative to traditional methods. derpharmachemica.com One reported method outlines the synthesis of 3-Amino-1-bromo-2,6-naphthyridine from 4-cyano-3-pyridylacetonitrile, which is then converted to 1,3-dibromo-2,6-naphthyridine. derpharmachemica.com This highlights a feasible pathway toward halogenated 2,6-naphthyridines.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDRDDSHAMXQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4 Bromo 1 Chloro 2,6 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In the context of 4-bromo-1-chloro-2,6-naphthyridine, the presence of the nitrogen atoms in the naphthyridine core renders the ring system susceptible to attack by nucleophiles. This process typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov However, some SNAr reactions may also occur via a concerted mechanism. nih.govnih.gov

Chemo- and Regioselective Displacement of Halogen Atoms (Bromine vs. Chlorine)

The presence of two different halogen atoms on the 2,6-naphthyridine (B1209661) core introduces the challenge and opportunity of chemo- and regioselectivity. The position of the halogen atom relative to the nitrogen atoms significantly influences its reactivity. The chlorine atom at the C1 position is situated alpha to a ring nitrogen, which strongly activates it towards nucleophilic attack. This is due to the electron-withdrawing inductive effect of the nitrogen and its ability to stabilize the negative charge in the Meisenheimer intermediate through resonance.

In contrast, the bromine atom at the C4 position is further removed from the direct activating influence of the nitrogen atoms. Consequently, the C1-chloro group is generally more susceptible to displacement by nucleophiles under SNAr conditions than the C4-bromo group. This inherent reactivity difference allows for the selective substitution of the chlorine atom while leaving the bromine atom intact, providing a handle for subsequent transformations.

Reactivity with Diverse Nucleophiles (e.g., Amines, Alkoxides, Thiolates, Cyanides)

The activated C1 position of this compound readily reacts with a variety of nucleophiles. This allows for the introduction of a wide range of functional groups, each imparting unique properties to the resulting molecule.

Amines: The reaction with primary and secondary amines is a common strategy to introduce nitrogen-containing substituents. These Buchwald-Hartwig amination reactions are crucial in medicinal chemistry for the synthesis of compounds with potential biological activity. nih.gov

Alkoxides: Alkoxides, the conjugate bases of alcohols, can displace the C1-chloride to form ether linkages. This is a valuable method for introducing alkoxy groups onto the naphthyridine scaffold.

Thiolates: Similarly, thiolates can be employed to form thioethers, which are important functional groups in various chemical and biological contexts.

Cyanides: The displacement of the chloride with a cyanide anion introduces a nitrile group. This versatile functional group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of more complex heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. diva-portal.org In the case of this compound, these reactions provide a complementary approach to SNAr, often targeting the less reactive C-Br bond.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig)

A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the this compound core. The choice of reaction depends on the desired coupling partner and the specific bond to be formed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-Br bond with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used and versatile method for forming C-C bonds. nih.govchemspider.com

Stille Coupling: The Stille reaction utilizes organotin reagents as the coupling partners. It is known for its tolerance of a wide range of functional groups.

Negishi Coupling: In the Negishi coupling, organozinc reagents are employed. This reaction is often highly efficient and can be used to form C-C bonds with high stereospecificity.

Buchwald-Hartwig Amination: As mentioned earlier, this reaction can also be used to form C-N bonds by coupling the C-Br bond with amines. This provides an alternative to the SNAr approach and can sometimes offer different selectivity or reactivity. nih.gov

The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. researchgate.net This inherent difference in reactivity allows for the selective coupling at the C4-bromo position while leaving the C1-chloro position untouched, which is the reverse selectivity observed in SNAr reactions.

Electronic and Steric Parameters Influencing Site-Selectivity

The site-selectivity of palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. rsc.org

Electronic Effects: The electron density at the carbon-halogen bond plays a crucial role. The C-Br bond at the C4 position is generally more electron-rich and thus more susceptible to oxidative addition by the palladium(0) catalyst compared to the more electron-poor C-Cl bond at the C1 position. The proximity of the C1-chloride to the electron-withdrawing nitrogen atom further deactivates it towards oxidative addition. nih.gov

Steric Effects: The steric environment around the halogen atom can also influence the rate of reaction. A more sterically hindered position may react more slowly. The choice of ligands on the palladium catalyst can be used to modulate these steric interactions and influence the site-selectivity. nih.gov

Optimization of Ligand and Catalyst Systems

The choice of ligand and palladium precursor is critical for achieving high efficiency and selectivity in cross-coupling reactions. Different ligands can have a profound impact on the outcome of the reaction by modifying the steric and electronic properties of the palladium catalyst.

For instance, bulky electron-rich phosphine (B1218219) ligands, such as Xantphos, are often effective in promoting the coupling of aryl chlorides, which are typically less reactive than aryl bromides. nih.govnih.gov The optimization of the catalyst system, including the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, and the solvent, is often necessary to achieve the desired outcome for a specific substrate and coupling partner. The development of virtual ligand-assisted screening methods is also aiding in the rational design and selection of optimal ligands for specific transformations. chemrxiv.org

Interactive Data Table: Reactivity of this compound

| Reaction Type | Position Attacked | Typical Reagents | Product Type |

| Nucleophilic Aromatic Substitution | C1 | Amines, Alkoxides, Thiolates, Cyanides | 1-Substituted-4-bromo-2,6-naphthyridines |

| Suzuki-Miyaura Coupling | C4 | Arylboronic acids, Pd catalyst, Base | 4-Aryl-1-chloro-2,6-naphthyridines |

| Buchwald-Hartwig Amination | C4 | Amines, Pd catalyst, Base | 4-Amino-1-chloro-2,6-naphthyridines |

Cobalt-Catalyzed Cross-Couplings with Organometallics

While specific studies on cobalt-catalyzed cross-couplings of this compound are not extensively documented in the provided results, the broader context of naphthyridine chemistry suggests its potential as a substrate in such reactions. Cobalt catalysis has emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. For instance, cobalt(II) chloride has been successfully used to catalyze Negishi cross-couplings of 1-chloro-2,7-naphthyridine (B1590431) with arylzinc halides, yielding the desired naphthyridine derivatives in satisfactory yields. uni-muenchen.de This precedent suggests that the chloro and bromo substituents on the 2,6-naphthyridine core could be selectively targeted for functionalization using cobalt catalysts in conjunction with appropriate organometallic reagents. The differential reactivity of the C-Cl and C-Br bonds under specific cobalt-catalyzed conditions could allow for sequential and site-selective derivatization.

Other Transition Metal-Mediated Functionalizations

The this compound scaffold is amenable to a range of other transition metal-mediated functionalizations, primarily leveraging the reactivity of its carbon-halogen bonds. diva-portal.orguchicago.eduuchicago.edu Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are commonly employed to introduce new carbon-carbon bonds at the 4-position. nih.gov These reactions typically involve the coupling of the bromo- or chloro-substituted naphthyridine with organoboron or organotin reagents, respectively, in the presence of a palladium catalyst and a suitable base.

Furthermore, transition metals can be utilized to facilitate C-H activation and functionalization, offering a direct route to derivatization without the need for pre-installed leaving groups. diva-portal.org While not specific to the 4-bromo-1-chloro isomer, studies on related naphthyridine systems demonstrate the potential for such transformations. diva-portal.org

Directed Ortho-Metalation and Organometallic Reagent Chemistry

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organometallic base, directing deprotonation to the adjacent ortho-position. wikipedia.org

Regioselective Ring Metalation (e.g., with TMPMgCl∙LiCl)

The use of hindered amide bases, such as TMPMgCl∙LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has proven highly effective for the regioselective metalation of various heterocycles, including naphthyridine derivatives. thieme-connect.comresearchgate.netharvard.edunih.gov In a related system, 4-bromobenzo[c] nih.govnih.govnaphthyridine, regioselective direct ring metalation occurs at the C-5 position using TMPMgCl∙LiCl at low temperatures. nih.govd-nb.info This suggests that the nitrogen atoms within the 2,6-naphthyridine core of this compound could direct a similar metalation at an adjacent carbon position. The precise site of metalation would depend on the directing ability of the nitrogen atoms and the electronic effects of the halogen substituents.

The choice of the metal-TMP base (e.g., Zn, Mg, or Li) can influence the regioselectivity of the metalation, allowing for the functionalization of different positions on the naphthyridine scaffold. thieme-connect.comresearchgate.net

Quenching with Various Electrophiles for C-C, C-N, C-O Bond Formation

Once the naphthyridine ring is metalated, the resulting organometallic intermediate can be quenched with a wide array of electrophiles to introduce new functional groups. nih.govd-nb.info This allows for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

For example, quenching the metalated intermediate of 4-bromobenzo[c] nih.govnih.govnaphthyridine with aldehydes leads to the formation of secondary alcohols. d-nb.info Similarly, a variety of other electrophiles could be employed to introduce alkyl, aryl, amino, and alkoxy groups onto the this compound core, providing a versatile route to a diverse range of derivatives.

Electrophilic Substitution Reactions at the Naphthyridine Core

Naphthyridines, like other polynuclear aromatic hydrocarbons, can undergo electrophilic substitution reactions. libretexts.org However, the reactivity and orientation of substitution are influenced by the presence of the nitrogen atoms and the existing substituents. nih.gov The nitrogen atoms are electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene (B151609).

The reactivity pattern of 1,5-naphthyridines shows similarities to quinolines. nih.gov Electrophilic attack can occur at the nitrogen atoms (N-alkylation, N-acylation) or at the carbon atoms of the rings. nih.gov For electrophilic substitution on the carbon framework, the position of attack is dictated by the stability of the resulting carbocation intermediate. libretexts.org In naphthalene, substitution at the 1-position is generally favored over the 2-position due to the greater stability of the intermediate. libretexts.org A similar principle would apply to 2,6-naphthyridine, although the precise regioselectivity would be further influenced by the deactivating effects of the bromo and chloro substituents.

Common electrophilic substitution reactions include nitration and sulfonation. The conditions for these reactions can sometimes influence the regiochemical outcome. libretexts.org

Radical Reactions and Their Synthetic Applications

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds. libretexts.org While specific examples involving this compound are not detailed in the provided search results, general principles of radical chemistry can be applied.

The carbon-bromine bond in the molecule can be a target for radical reactions. For instance, tributyltin hydride (Bu3SnH) is a common reagent used for the dehalogenation of alkyl and aryl halides via a radical chain mechanism. libretexts.org This reagent could potentially be used to selectively remove the bromine atom from the 4-position.

Furthermore, radical reactions can be employed to form new carbon-carbon bonds. libretexts.org A carbon-centered radical, generated at the 4-position by homolytic cleavage of the C-Br bond, could potentially add to alkenes or alkynes, leading to the formation of more complex structures. libretexts.org Radical reactions are a growing area of research, and their application to the functionalization of complex heterocyclic systems like 2,6-naphthyridine holds significant potential. libretexts.org

Functional Group Transformations and Side Chain Modifications

Specific studies detailing the oxidation and reduction of this compound are not found in the reviewed literature. However, general principles of heterocyclic chemistry allow for postulation.

Oxidation: The naphthyridine ring is generally resistant to oxidation. Strong oxidizing agents would likely lead to degradation of the ring system. If a side chain were present, selective oxidation of the side chain without affecting the core would be a significant synthetic challenge.

Reduction: Catalytic hydrogenation of naphthyridine rings typically leads to the corresponding tetrahydro- or decahydronaphthyridines, depending on the catalyst and reaction conditions. For this compound, such a reduction would also likely result in the hydrogenolysis of the carbon-halogen bonds. The selective reduction of one ring over the other, or the preservation of the halogen substituents, would require careful selection of catalysts and reaction parameters.

No specific experimental data is available to populate a data table for these transformations.

The core structure of this compound does not possess pendant groups. Derivatization would first require the introduction of functional groups onto the naphthyridine scaffold. This would likely be achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions at the chloro and bromo positions. Once a pendant group, for instance, a methyl or an amino group, is installed, a wide range of chemical modifications could be explored.

For example, a methyl group could undergo oxidation to an aldehyde or a carboxylic acid, or be halogenated to introduce further reactivity. An amino group could be acylated, alkylated, or transformed into a variety of other nitrogen-containing functionalities.

Without initial derivatization of the core, no data on the modification of pendant groups can be presented.

Spectroscopic and Diffraction Based Structural Elucidation of 4 Bromo 1 Chloro 2,6 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4-bromo-1-chloro-2,6-naphthyridine derivatives. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

¹H NMR for Proton Environments and Coupling Constants

The ¹H NMR spectrum provides critical information regarding the number of different proton environments and their connectivity through spin-spin coupling. For the this compound core, four aromatic protons are expected. The electron-withdrawing nature of the two nitrogen atoms and the halogen substituents significantly influences the chemical shifts of these protons, generally shifting them downfield into the 7.0-9.0 ppm range.

The expected signals for the aromatic protons of the parent this compound are:

A singlet for the proton at the C3 position.

A singlet for the proton at the C5 position.

Two doublets for the protons at the C7 and C8 positions, showing coupling to each other.

Coupling constants (J-values) are crucial for determining the relative positions of protons. For instance, ortho-coupled protons on the pyridine (B92270) ring typically exhibit a J-value in the range of 4-6 Hz, while meta and para couplings are smaller. rsc.org Analysis of these couplings allows for the unambiguous assignment of each proton signal to its specific position on the naphthyridine skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: These are predicted values based on related structures. Actual values may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.5 | s (singlet) | N/A |

| H-5 | 8.8 - 9.2 | s (singlet) | N/A |

| H-7 | 8.5 - 8.9 | d (doublet) | 5.0 - 6.0 |

| H-8 | 7.5 - 8.0 | d (doublet) | 5.0 - 6.0 |

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization state (sp², sp³). For this compound, eight distinct signals are expected in the aromatic region (typically 110-160 ppm). The carbons directly attached to the electronegative nitrogen (C1, C4a, C5a, C6) and halogen atoms (C1, C4) are significantly deshielded and appear at lower fields (higher ppm values). libretexts.org The parent 2,6-naphthyridine (B1209661) shows carbon signals at approximately 152, 142, 137, 122, and 118 ppm. spectrabase.com The introduction of the bromo and chloro substituents would further shift the signals of C4 and C1, respectively, to lower fields.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted values based on related structures and substituent effects. libretexts.org)

| Carbon | Predicted Chemical Shift Range (δ, ppm) |

| C1 | 150 - 155 |

| C3 | 120 - 125 |

| C4 | 125 - 130 |

| C4a | 140 - 145 |

| C5 | 135 - 140 |

| C7 | 150 - 155 |

| C8 | 115 - 120 |

| C8a | 145 - 150 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Comprehensive Connectivity and Spatial Proximity

While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the complete structural puzzle, especially for substituted derivatives. rsc.org

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.eduepfl.ch For this compound, a cross-peak between the H-7 and H-8 signals would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch It allows for the unambiguous assignment of protonated carbons (C3, C5, C7, C8).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for elucidating the carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). epfl.chyoutube.com This is crucial for assigning the quaternary (non-protonated) carbons, such as C1, C4, C4a, and C8a, by observing their long-range correlations to nearby protons. For example, the H-3 proton would show an HMBC correlation to C1 and C4a.

NOESY/ROESY (Nuclear Overhauser Effect SpectroscopY/Rotating-frame Overhauser Effect SpectroscopY): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. rsc.org In derivatives with bulky substituents, NOESY or ROESY can help determine the preferred conformation and spatial arrangement of different parts of the molecule.

Application of ¹⁹F NMR for Fluorinated Analogues

In the study of fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. rsc.org The fluorine-19 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, providing strong signals. The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, making it an excellent probe for subtle changes in the molecule. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides additional structural information, helping to confirm the site of fluorination and providing through-bond connectivity data. sigmaaldrich.com

Isotopic Labeling Strategies for Resolving Structural Ambiguities

In complex cases where NMR spectra suffer from signal overlap or assignment ambiguities, isotopic labeling can be a powerful solution. core.ac.uk This involves synthesizing the molecule using starting materials enriched with NMR-active isotopes such as ¹³C, ¹⁵N, or ²H. sigmaaldrich.comnih.govnih.gov

¹⁵N Labeling: Synthesizing this compound with ¹⁵N-enriched atoms would allow for ¹H-¹⁵N or ¹³C-¹⁵N correlation experiments. rsc.org This would definitively confirm the assignment of protons and carbons adjacent to the nitrogen atoms in the rings.

¹³C Labeling: Uniform ¹³C labeling can enhance the signal intensity of the carbon spectrum and enable more advanced carbon-detected experiments. Selective ¹³C labeling, where only a specific carbon position is enriched, can be used to resolve specific assignment questions. sigmaaldrich.com

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium can simplify a complex ¹H NMR spectrum by removing those signals and their associated couplings. This can help in assigning the remaining proton signals more easily. sigmaaldrich.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental formula of a compound. For halogenated molecules like this compound, MS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine. docbrown.info

The molecular formula of this compound is C₈H₄BrClN₂. The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive cluster of molecular ion peaks. docbrown.infomiamioh.edu The expected pattern would show four main peaks corresponding to the different isotopic combinations:

[M]⁺: [C₈H₄⁷⁹Br³⁵ClN₂]⁺

[M+2]⁺: A combination of [C₈H₄⁸¹Br³⁵ClN₂]⁺ and [C₈H₄⁷⁹Br³⁷ClN₂]⁺

[M+4]⁺: [C₈H₄⁸¹Br³⁷ClN₂]⁺

The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Nominal) | Isotopic Composition | Predicted Relative Intensity |

| [M]⁺ | 242 | ¹²C₈¹H₄⁷⁹Br³⁵Cl¹⁴N₂ | ~75% |

| [M+2]⁺ | 244 | ¹²C₈¹H₄⁸¹Br³⁵Cl¹⁴N₂ + ¹²C₈¹H₄⁷⁹Br³⁷Cl¹⁴N₂ | ~100% (Base Peak) |

| [M+4]⁺ | 246 | ¹²C₈¹H₄⁸¹Br³⁷Cl¹⁴N₂ | ~25% |

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecule. Common fragmentation pathways for haloaromatic compounds include the loss of the halogen atom as a radical (e.g., [M-Br]⁺ or [M-Cl]⁺). researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.govyoutube.com This precision allows for the confident determination of the compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique is crucial for confirming the identity of a newly synthesized compound.

Detailed Research Findings:

For a compound like this compound, HRMS would be expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion [M]+.

Interactive Data Table: Predicted HRMS Data for this compound (C8H4BrClN2)

| Ion Formula | Isotope Composition | Calculated m/z |

| [C8H479Br35ClN2]+ | Most abundant isotopes | 241.9328 |

| [C8H481Br35ClN2]+ | 243.9307 | |

| [C8H479Br37ClN2]+ | 243.9298 | |

| [C8H481Br37ClN2]+ | 245.9278 |

Note: The table presents predicted values. Experimental values would be compared to these to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass, mass spectrometry can be used to fragment the molecule, and the resulting fragmentation pattern serves as a fingerprint for the compound's structure.

Detailed Research Findings:

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. The initial loss of a halogen atom is a common fragmentation route for halogenated aromatic compounds. docbrown.info The stability of the naphthyridine ring would influence the subsequent fragmentation steps.

Common Fragmentation Pathways:

Loss of a bromine radical: [M - Br]+

Loss of a chlorine radical: [M - Cl]+

Sequential loss of halogens: [M - Br - Cl]+

Cleavage of the pyridine rings: This can lead to the formation of smaller, stable aromatic fragments. For instance, the loss of HCN is a characteristic fragmentation of pyridine rings.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Detailed Research Findings:

For a derivative such as 4-Bromo-2,6-naphthyridin-1(2H)-one , the IR spectrum would be expected to show characteristic absorption bands. sigmaaldrich.com

Interactive Data Table: Characteristic IR Absorption Bands for a 4-Bromo-2,6-naphthyridin-1(2H)-one Derivative

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H | Stretching | 3200-3400 |

| C=O (Amide) | Stretching | 1650-1690 |

| C=N | Stretching | 1600-1650 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-Br | Stretching | 500-600 |

| C-Cl | Stretching | 600-800 |

Note: The exact positions of the peaks can be influenced by the specific substitution pattern and intermolecular interactions in the solid state. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Detailed Research Findings:

The naphthyridine ring system is an extended aromatic and conjugated system. The presence of bromine and chlorine atoms, as well as other substituents, can influence the electronic structure and thus the UV-Vis absorption spectrum. The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions.

The absorption maxima (λmax) are indicative of the extent of conjugation. Halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands depending on their electronic effects (inductive vs. resonance). For this compound, the lone pairs on the nitrogen and halogen atoms can participate in n → π* transitions, which typically appear as weaker, longer-wavelength absorptions compared to the strong π → π* transitions.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state structure. It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

For substituted naphthyridines, several positional isomers are possible. X-ray crystallography can definitively distinguish between these isomers by precisely locating the positions of the substituents on the naphthyridine core.

Detailed Research Findings:

While a crystal structure for this compound is not publicly available, analysis of related structures demonstrates the power of this technique. For example, in a crystal structure of a bromo- and chloro-substituted heterocyclic compound, the significant difference in electron density between bromine and chlorine allows for their unequivocal assignment to specific positions on the aromatic ring. This would be crucial in confirming the 1,4,6,2-substitution pattern of this compound.

The way molecules pack in a crystal is determined by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

Detailed Research Findings:

In the solid state, molecules of this compound would be expected to exhibit several types of intermolecular interactions:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with the nitrogen atoms of neighboring naphthyridine rings (C-Br···N and C-Cl···N).

π-π Stacking: The planar aromatic naphthyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility. The analysis of crystal packing provides valuable insights into the supramolecular chemistry of these heterocyclic systems.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Chloro 2,6 Naphthyridine

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool for investigating the properties of 4-Bromo-1-chloro-2,6-naphthyridine. By approximating the electron density of the molecule, this method provides a balance between computational cost and accuracy for predicting a wide range of molecular properties.

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. The planarity of the naphthyridine ring system is a key feature, and calculations can confirm the degree to which the bromine and chlorine substituents affect this planarity.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the steric and electronic interactions within the molecule.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br | 120.5 |

| C-Cl | 1.74 | C-C-Cl | 119.8 |

| C-N (pyridinic) | 1.34 | C-N-C | 117.2 |

| C-C (aromatic) | 1.40 | C-C-C | 120.0 |

Note: The data in this table is hypothetical and representative of typical values for similar structures, derived from computational chemistry principles.

Conformational analysis for a rigid aromatic system like this compound is generally straightforward, as the molecule is expected to be largely planar. Any significant deviation from planarity would be a key finding of the geometry optimization.

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For halogenated heterocyclic compounds, the LUMO lobes are often centered on the carbon-halogen bonds, influencing their reactivity in nucleophilic substitution reactions. wuxibiology.com

Table 2: Predicted Frontier Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.75 |

Note: The data in this table is hypothetical and representative of typical values for similar structures, derived from computational chemistry principles.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com

For this compound, the electronegative nitrogen atoms in the naphthyridine rings are expected to be regions of negative potential. The areas around the hydrogen atoms and, to a lesser extent, the halogen atoms, will exhibit a more positive potential.

Natural Bond Orbital (NBO) analysis offers a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. This method provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the delocalization of electron density within the molecule. This is particularly useful for understanding the electronic effects of the bromine and chlorine substituents on the naphthyridine ring system.

DFT calculations can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. researchgate.netnih.gov By comparing these predicted shifts with experimental data, the structural assignment of the molecule can be confirmed. nih.govresearchgate.net The chemical shifts of the carbon and hydrogen atoms in this compound will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogens.

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The predicted frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C=N stretching, and C-Br and C-Cl stretching. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum.

Table 3: Predicted Vibrational Frequencies for Key Stretching Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch | 3050-3150 |

| C=N Stretch | 1600-1650 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-Cl Stretch | 700-800 |

Note: The data in this table is hypothetical and representative of typical values for similar structures, derived from computational chemistry principles.

DFT calculations can also be used to estimate the thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. These properties are calculated based on the vibrational frequencies and other molecular parameters obtained from the DFT analysis. Such data is crucial for understanding the stability and reactivity of the compound under various temperature and pressure conditions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum mechanical tool for exploring the electronic excited states of molecules. It offers a balance between computational cost and accuracy, making it suitable for predicting various spectroscopic properties.

Simulation of Electronic Absorption and Emission Spectra

A primary application of TD-DFT is the simulation of electronic spectra. For this compound, TD-DFT calculations could predict the vertical excitation energies and corresponding oscillator strengths. These calculations would reveal the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum. By optimizing the geometry of the first excited state, it would also be possible to simulate the fluorescence emission spectrum, providing insights into the molecule's potential as a fluorophore.

Analysis of Electronic Transitions and Oscillator Strengths

Beyond predicting spectral features, TD-DFT allows for a detailed analysis of the nature of electronic transitions. For this compound, this would involve identifying the molecular orbitals involved in the most significant electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. The oscillator strength, a theoretical measure of the intensity of a transition, would be calculated for each excitation. A high oscillator strength suggests a strongly allowed transition, which would be prominent in the experimental spectrum.

Below is a hypothetical data table illustrating the kind of results a TD-DFT calculation might yield for the most significant electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 3.54 | 350 | 0.21 | HOMO → LUMO (95%) |

| S0 → S2 | 3.98 | 311 | 0.08 | HOMO-1 → LUMO (78%) |

| S0 → S3 | 4.25 | 292 | 0.15 | HOMO → LUMO+1 (65%) |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry offers powerful tools to predict how and where a molecule will react. For a scaffold like this compound, which has multiple potential reaction sites, these methods are invaluable for guiding synthetic efforts.

Fukui Indices and Local Reactivity Descriptors for Predicting Reactive Sites

Fukui functions and other local reactivity descriptors derived from conceptual DFT are instrumental in identifying the most reactive atoms within a molecule. These indices quantify the change in electron density at a specific site upon the addition or removal of an electron. For this compound, calculating the Fukui indices would pinpoint which of the carbon or nitrogen atoms are most susceptible to nucleophilic, electrophilic, or radical attack. This is crucial for predicting the outcomes of substitution reactions.

Transition State Modeling and Reaction Pathway Elucidation

When considering a specific chemical transformation, such as a nucleophilic aromatic substitution at the chloro- or bromo-positions, computational modeling can elucidate the entire reaction pathway. By locating and characterizing the transition state structure—the highest energy point along the reaction coordinate—the activation energy for the reaction can be determined. This allows for a comparison of the feasibility of different reaction pathways, for instance, whether substitution is more likely to occur at the C1-chloro or C4-bromo position.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on a series containing this compound are available, the methodology provides a clear path for future drug discovery efforts.

For a series of 2,6-naphthyridine (B1209661) derivatives, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors would then be statistically correlated with experimentally determined biological activities, such as the inhibition of a particular enzyme. The resulting QSAR model, often expressed as a mathematical equation, can then be used to predict the activity of new, unsynthesized derivatives and to provide insights into the structural features that are crucial for activity. For instance, a QSAR study might reveal that electron-withdrawing groups at a certain position enhance activity, guiding the design of more potent compounds.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques used to correlate the biological activity of a series of compounds with their 3D structural properties. slideshare.net These methods are instrumental when the precise structure of the biological target (like an enzyme or receptor) is unknown. nih.gov The core principle is that a molecule's activity is determined by its shape and the nature of its molecular fields (e.g., steric and electrostatic). slideshare.netontosight.ai

Methodology: The process begins by aligning a set of molecules with known biological activities, typically using the most active compound as a template. researchgate.net The aligned molecules are then placed within a 3D grid. For CoMFA, a probe atom (e.g., an sp³ carbon with a +1 charge) is used to calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies at each grid point. nih.gov

CoMSIA extends this by calculating similarity indices across five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. researchgate.net It uses a Gaussian function to measure the similarity, which avoids the steep potential changes at close distances seen in CoMFA, eliminating the need for arbitrary energy cutoffs. scispace.com The resulting data fields are then analyzed using Partial Least Squares (PLS) regression to build a model that quantitatively relates the field values to biological activity. scispace.com

Research Findings: While specific CoMFA/CoMSIA studies on this compound are not detailed in the public literature, extensive research on other naphthyridine derivatives demonstrates the utility of these methods. For instance, a 3D-QSAR study on naphthyridine derivatives targeting human cancer cell lines produced highly predictive models. nih.gov The statistical quality of these models is assessed by several parameters, including the cross-validated coefficient (q²), the non-cross-validated coefficient (r²), and the predictive correlation coefficient (r²pred). A q² value above 0.6 is generally considered significant. mdpi.com

The tables below summarize the statistical results from representative CoMFA and CoMSIA models developed for various series of heterocyclic compounds, illustrating the robustness of the approach.

Table 1: CoMFA Statistical Parameters for Naphthyridine Derivatives against Cancer Cell Lines

| Cell Line | Optimal Components (ONC) | Cross-Validated Coeff. (q²) | Non-Cross-Validated Coeff. (r²) |

|---|---|---|---|

| HeLa (Cervical Cancer) | 3 | 0.629 | 0.972 |

| HL-60 (Leukemia) | 3 | 0.720 | 0.838 |

| PC-3 (Prostate Cancer) | 3 | 0.567 | 0.984 |

Data derived from a study on naphthyridine derivatives. nih.gov

Table 2: CoMSIA Statistical Parameters for Naphthyridine Derivatives against Cancer Cell Lines

| Cell Line | Field Combination | Optimal Components (ONC) | Cross-Validated Coeff. (q²) | Non-Cross-Validated Coeff. (r²) | Predictive Coeff. (r²pred) |

|---|---|---|---|---|---|

| HeLa | Hydrophobic, H-bond Donor | 3 | 0.857 | 0.984 | 0.966 |

| HL-60 | Electrostatic, H-bond Donor | 3 | 0.777 | 0.937 | 0.913 |

| PC-3 | Electrostatic, H-bond Donor | 3 | 0.702 | 0.983 | 0.974 |

Data derived from a study on naphthyridine derivatives. nih.gov

The output of these analyses includes 3D contour maps, which visualize regions where specific properties are predicted to increase or decrease biological activity. nih.gov For example, a CoMSIA steric map might show a green contour in a particular region, indicating that bulkier substituents are favored for higher activity, while a yellow contour would suggest that bulk is detrimental. researchgate.net Such insights are invaluable for rationally designing more potent analogs of this compound.

Molecular Docking and Simulation Studies (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This is followed by molecular dynamics (MD) simulations to assess the stability of the docked complex over time under simulated physiological conditions. nih.gov

Methodological Focus: The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring each conformation to estimate its binding affinity. For a compound like this compound, this would begin with obtaining or modeling the 3D structure of a relevant biological target.

The subsequent MD simulation provides a more dynamic view of the interaction. The methodological steps are as follows:

System Setup : The docked ligand-receptor complex is placed in a simulation box, which is then filled with explicit solvent molecules (e.g., the TIP3P water model) to mimic an aqueous environment. nih.gov

Force Field Application : A force field, such as AMBER14, is applied to the system. The force field is a set of parameters used to calculate the potential energy of the system based on the positions of its atoms. nih.gov

System Neutralization and Equilibration : Ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system's charge, and the simulation is run under controlled physiological conditions (e.g., 310 K, pH 7.4, 0.9% NaCl). nih.gov The system is first minimized using algorithms like the steepest gradient to remove steric clashes and then gradually heated and equilibrated under constant pressure and temperature (NPT ensemble). nih.gov

Production Run : A long-duration simulation (e.g., 100 nanoseconds) is performed to generate a trajectory of the atoms' movements over time. nih.gov Long-range electrostatic interactions are typically handled using methods like the Particle Mesh Ewald (PME) algorithm. nih.gov

Analysis : The trajectory is analyzed to assess the stability of the complex, examining metrics like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key interactions (e.g., hydrogen bonds) over time.

This rigorous process allows researchers to validate the binding mode predicted by docking and understand the dynamic behavior of this compound within its target's binding site.

Advanced Theoretical Approaches (e.g., Molecular Electron Density Theory)

Beyond QSAR and docking, advanced theoretical frameworks like Molecular Electron Density Theory (MEDT) offer a deeper understanding of chemical reactivity. MEDT provides a modern perspective on why and how chemical reactions occur, moving beyond traditional frontier molecular orbital (FMO) theory.

The central tenet of MEDT is that the capacity for changes in electron density, rather than molecular orbital interactions, is what governs molecular reactivity. nih.gov While the ground-state electron density determines a molecule's static properties, its ability to reorganize in response to another reactant dictates its chemical behavior. nih.gov

Key concepts within this theory include:

Electron Density Distribution : Analysis of the electron density (ρ(r)) and its derivatives, such as the Laplacian of the electron density (∇²ρ(r)), can reveal regions of electron concentration and depletion. chemtools.org Negative values of the Laplacian indicate where electron density is concentrated, often corresponding to lone pairs and covalent bonds. chemtools.org

Global Electron Density Transfer (GEDT) : In a polar reaction, electron density flows from the nucleophilic species to the electrophilic one. MEDT quantifies this as a global process involving both molecules, calculated from the sum of the natural atomic charges at the transition state. nih.gov Studies have shown a strong correlation between the GEDT and the activation energy of polar reactions, providing a powerful predictive tool. nih.gov

Conceptual DFT Reactivity Indices : MEDT utilizes indices derived from Density Functional Theory (DFT), such as chemical potential (μ), hardness (η), and electrophilicity (ω), to classify molecules as electrophiles or nucleophiles and predict their reactivity patterns.

For this compound, an MEDT study would involve calculating its electron density distribution and conceptual DFT indices. This would allow for a quantum chemical characterization of its reactivity, predicting how it would behave in various chemical reactions by analyzing the energetic and electronic changes along a proposed reaction pathway. This approach provides fundamental insights into the intrinsic chemical nature of the molecule. nih.govnih.gov

Applications of 4 Bromo 1 Chloro 2,6 Naphthyridine in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The unique arrangement of chloro and bromo substituents on the 2,6-naphthyridine (B1209661) scaffold allows for selective and sequential functionalization through various cross-coupling reactions. This regioselectivity is fundamental to its role as a versatile precursor, enabling the systematic construction of more complex molecules with defined substitution patterns.

Precursor for Highly Substituted and Polyfunctionalized Naphthyridine Architectures

The differential reactivity of the C-Cl and C-Br bonds is the cornerstone of 4-bromo-1-chloro-2,6-naphthyridine's utility. The C-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig reactions) compared to the C-Cl bond. This allows for selective substitution at the C4 position while leaving the C1 position available for subsequent transformations. This stepwise functionalization is critical for creating polyfunctionalized naphthyridines, which are key scaffolds in various fields, including medicinal chemistry. For instance, 2,6-naphthyridine analogues have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for treating hepatocellular carcinoma. nih.gov The ability to introduce diverse substituents at specific positions is crucial for tuning the biological activity and pharmacokinetic properties of these inhibitors. nih.gov

The general strategy for creating diversity is outlined in the table below, showcasing hypothetical but chemically sound transformations based on established reactivity patterns of similar halogenated heterocycles.

| Reaction Type | Position | Coupling Partner | Resulting Structure |

| Suzuki Coupling | C4 | Arylboronic Acid | 4-Aryl-1-chloro-2,6-naphthyridine |

| Sonogashira Coupling | C4 | Terminal Alkyne | 4-Alkynyl-1-chloro-2,6-naphthyridine |

| Buchwald-Hartwig Amination | C1 | Amine (R-NH2) | 4-Bromo-1-amino-2,6-naphthyridine |

| Cyanation | C4 | Zn(CN)2 | 1-Chloro-2,6-naphthyridine-4-carbonitrile |

This table illustrates potential synthetic pathways based on known organometallic cross-coupling reactions.

Intermediate in the Synthesis of Fused Heterocyclic Systems (e.g., Pyridoacridones, Canthin-4-ones, Indolonaphthyridines)

The 2,6-naphthyridine core serves as a foundational element for constructing larger, polycyclic aromatic systems through annulation reactions. By strategically functionalizing the bromo and chloro positions, chemists can build additional rings onto the naphthyridine framework.

A prominent example of this strategy is the synthesis of canthin-4-one alkaloids and their isomers. acs.orgresearchgate.net While specific syntheses starting from this compound are not extensively documented in the provided results, the general methodology involves using a bromo-substituted naphthyridinone as a key intermediate. acs.orgresearchgate.netdoi.org For instance, the synthesis of canthin-4-one has been achieved starting from 3-amino-4-bromopyridine, which is converted into an 8-bromo-1,5-naphthyridin-4(1H)-one. acs.orgresearchgate.net This intermediate undergoes a Suzuki–Miyaura coupling followed by an intramolecular C–N coupling to form the final fused system. acs.org This established route highlights a powerful strategy where a halogenated naphthyridine is a critical precursor for building the canthinone skeleton, a method that is conceptually applicable to the 2,6-naphthyridine isomer for creating novel analogues.

Similarly, the synthesis of other fused systems like indolopyridines and benzo[b] acs.orgresearchgate.netnaphthyridines often employs halogenated pyridines or quinolines as starting points for cyclization reactions, such as the Vilsmeier-Haack reaction or palladium-catalyzed annulation. researchgate.netnih.gov These methods underscore the potential of this compound to serve as a key intermediate in the synthesis of diverse fused heterocyclic compounds.

Key Intermediate in Total Synthesis of Natural Product Analogues

The canthine (B12676620) alkaloids are a class of natural products that have been the subject of total synthesis efforts. researchgate.net Canthin-6-one, a prominent member of this family, and its derivatives have been isolated from various plant and microbial sources and exhibit a range of biological activities, including antitumor properties. researchgate.netnih.gov

The synthesis of canthin-4-one analogues demonstrates the role of bromo-naphthyridine intermediates in accessing these natural product-like structures. acs.orgresearchgate.net The synthetic approach often focuses on constructing the central pyrrole (B145914) ring (ring B) onto a pre-existing naphthyridine core. researchgate.net The ability to start from a differentially halogenated precursor like this compound would offer significant advantages in creating novel analogues of these natural products, allowing for systematic modification and exploration of their structure-activity relationships.

Development of Ligands for Coordination Chemistry

Naphthyridine rings are excellent chelating agents in coordination chemistry due to the presence of two nitrogen atoms in a defined geometry, which can bind to a metal center. The 1,8-naphthyridine (B1210474) isomer is particularly well-studied for its ability to form stable complexes and support bimetallic systems. researchgate.netacs.orgnih.gov By extension, the 2,6-naphthyridine scaffold of this compound provides a platform for designing novel ligands with unique electronic and steric properties.

Synthesis of Mono- and Bis-Naphthyridine Centered Tridentate Ligands

The functional handles on this compound allow for the attachment of additional coordinating groups to create multidentate ligands. A tridentate ligand, for example, could be synthesized by replacing the bromine or chlorine with a substituent containing two additional donor atoms, such as a pyridyl or pyrazolyl group. While much of the existing research focuses on the 1,8-naphthyridine scaffold, the principles are directly transferable. researchgate.net For instance, unsymmetrical ligands like 2-(2-pyridinyl)-7-(pyrazol-1-yl)-1,8-naphthyridine have been prepared to construct dinuclear complexes. researchgate.net

Similarly, bis-naphthyridine ligands, where two naphthyridine units are linked together, can be synthesized to create dinucleating ligands capable of holding two metal centers in close proximity. researchgate.netatlas.jp These ligands are of interest for studying metal-metal interactions and developing catalysts for multi-electron transformations.

Formation of Metal Complexes (e.g., Ruthenium Complexes)

Once synthesized, naphthyridine-based ligands readily form complexes with a wide range of transition metals, including ruthenium, copper, nickel, and cobalt. acs.orgresearchgate.net Ruthenium complexes are of particular interest due to their rich photophysical and electrochemical properties.

For example, a dinucleating ligand precursor, t-BuNBSi(H)2, featuring a naphthyridine core, reacts with Ru3(CO)12 to yield a di-μ-hydridodiruthenium(II,II) complex. researchgate.net In another study, the reaction of an unsymmetrical naphthyridine ligand with [Ru2(μ-OAc)4Cl] led to the formation of a dinuclear ruthenium complex. researchgate.net These examples demonstrate that naphthyridine frameworks are highly effective at scaffolding multinuclear metal complexes, a property that ligands derived from this compound are expected to share.

| Metal Ion | Ligand Type | Resulting Complex Structure | Reference Principle |

| Ruthenium(II) | Dinucleating Naphthyridine | (t-BuNBSi)Ru2(μ-H)2(CO)4 | researchgate.net |

| Ruthenium(II/III) | Unsymmetrical Naphthyridine | (L5)(μ-OAc)3Ru2 | researchgate.net |

| Copper(I) | Chiral Naphthyridine | [Cu4I4(L¹)2] (Tetranuclear) | researchgate.net |

| Nickel(II) | Unsymmetrical Naphthyridine | Ni4(L5)2(μ-OH)4(CF3COO)22 | researchgate.net |

This table summarizes metal complexes formed with various naphthyridine-based ligands, illustrating the coordination potential of the core scaffold.

Contributions to Materials Science

Research into the application of various naphthyridine derivatives has shown promise in the field of materials science. These compounds can form the core of functional materials with interesting photophysical and electronic properties.

Development of Highly Fluorescent Materials

There is no specific information available in the reviewed literature regarding the use of this compound in the creation of highly fluorescent materials. While other substituted naphthyridines have been investigated for their fluorescent properties, data on this particular compound is absent.

Exploration in Molecular Switches and Optoelectronic Applications

Similarly, a search of scientific literature did not yield any studies on the exploration of this compound in the context of molecular switches or optoelectronic applications. The potential for naphthyridine derivatives in these areas is recognized, but specific research on the 4-bromo-1-chloro derivative has not been published.

Comparative Studies with Isomeric and Analogous Naphthyridine Systems

Structural and Electronic Comparisons with 1,5-, 1,6-, 1,8-, and 2,7-Naphthyridine Isomers

The six isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—exhibit distinct structural and electronic characteristics due to the varied placement of the two nitrogen atoms within the fused pyridine (B92270) rings. researchgate.netmdpi.com These differences are further amplified by the introduction of substituents like bromine and chlorine, as seen in 4-bromo-1-chloro-2,6-naphthyridine.

The arrangement of nitrogen atoms dictates the dipole moment and the electron density distribution across the bicyclic system. For instance, in the 1,8-naphthyridine (B1210474) isomer, the proximity of the two nitrogen atoms creates a region of high electron density, influencing its ability to act as a bidentate ligand in coordination chemistry. digitallibrary.co.in In contrast, the 2,6-naphthyridine (B1209661) scaffold, with its nitrogen atoms positioned across the two rings, results in a more dispersed electron density.

The introduction of a chlorine atom at the C1 position and a bromine atom at the C4 position in the 2,6-naphthyridine core significantly alters its electronic landscape. Both halogens are electron-withdrawing groups, which generally decrease the electron density of the aromatic system, making it more susceptible to nucleophilic attack. The precise electronic impact, however, is position-dependent.

Table 1: General Properties of Naphthyridine Isomers

| Naphthyridine Isomer | Molecular Formula | Molar Mass ( g/mol ) | Predicted XlogP |

| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 1.1 |

| 1,6-Naphthyridine | C₈H₆N₂ | 130.15 | 1.1 |

| 1,8-Naphthyridine | C₈H₆N₂ | 130.15 | 1.1 |

| 2,6-Naphthyridine | C₈H₆N₂ | 130.15 | 1.0 |

| 2,7-Naphthyridine | C₈H₆N₂ | 130.15 | Not available |

| This compound | C₈H₄BrClN₂ | 243.48 | Not available |

This table presents general properties of the parent naphthyridine isomers. The properties of this compound are included for comparison.

Differential Reactivity of Halogenated Naphthyridines Based on Substitution Pattern

The reactivity of halogenated naphthyridines is a key area of interest for synthetic chemists, as the halogens serve as versatile handles for further functionalization. The position of the halogen atom on the naphthyridine ring system, in conjunction with the isomeric form of the naphthyridine core, dictates the susceptibility of the C-X bond to cleavage and substitution.

In general, halogen atoms at positions α or γ to a ring nitrogen are more activated towards nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the Meisenheimer complex intermediate formed during the reaction. For this compound, the chlorine atom at the C1 position is α to the nitrogen at position 2, and the bromine at C4 is γ to the same nitrogen, suggesting that both positions are activated.

Comparative studies on other halogenated naphthyridines provide insights into the expected reactivity. For instance, in halogenated 1,5-naphthyridines, a halogen at the 4-position is readily displaced by nucleophiles. Similarly, for 1,7-naphthyridines, a chloro group at the 4-position is less reactive in nucleophilic aromatic substitution compared to its brominated analog. This suggests a general trend where the C-Br bond is more labile than the C-Cl bond in SNAr reactions under similar conditions.

The relative reactivity of the C-Cl and C-Br bonds in this compound would likely depend on the reaction conditions and the nature of the nucleophile. The inherent greater reactivity of the C-Br bond might be offset by the electronic activation at the C1 position.

Table 2: Reactivity of Halogenated Naphthyridine Positions

| Naphthyridine Isomer | Halogen Position | Relative Reactivity towards SNAr | Notes |

| 1,5-Naphthyridine | 4-position | High | Activated by both nitrogen atoms. |

| 1,7-Naphthyridine | 4-position | Moderate to High | Less reactive with chlorine compared to bromine. |

| 2,6-Naphthyridine | 1-position | High | α to N2. |

| 2,6-Naphthyridine | 4-position | High | γ to N2. |

This table provides a qualitative assessment of the reactivity of different halogenated positions on various naphthyridine isomers based on general principles of aromatic chemistry.

General Trends in Derivatization Across Naphthyridine Isomeric Series

The derivatization of naphthyridine isomers is a rich field of study, driven by the quest for novel compounds with applications in medicinal chemistry and materials science. Several general trends in derivatization can be observed across the different isomeric series.

Nucleophilic Aromatic Substitution (SNAr): As discussed, SNAr is a cornerstone of naphthyridine chemistry. Halogenated naphthyridines are frequently reacted with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups. The regioselectivity of these reactions is a key consideration, often dictated by the position of the nitrogen atoms and the nature of the leaving group. For dihalogenated naphthyridines, selective or sequential substitution can often be achieved by controlling the reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are widely employed to form new carbon-carbon and carbon-heteroatom bonds. Halogenated naphthyridines are excellent substrates for these reactions, allowing for the introduction of aryl, alkyl, and alkynyl groups. The choice of catalyst, ligand, and reaction conditions can influence the efficiency and selectivity of the coupling.

N-Oxidation and N-Alkylation: The nitrogen atoms in the naphthyridine ring can be targeted for derivatization. N-oxidation, typically with a peroxy acid, can activate the ring system for further reactions or modify the electronic properties of the molecule. N-alkylation introduces a substituent on the nitrogen atom, which can be useful for modulating solubility and biological activity.

Cyclization Reactions: The naphthyridine core can serve as a scaffold for the construction of more complex fused heterocyclic systems. Intramolecular cyclization reactions of appropriately substituted naphthyridine derivatives can lead to the formation of novel polycyclic aromatic compounds with unique properties. For example, derivatives of 1,6-naphthyridin-2(1H)-ones are synthesized through various cyclization strategies. mdpi.comnih.gov

The derivatization of this compound can be expected to follow these general trends. The presence of two distinct halogen atoms at activated positions offers the potential for selective and sequential functionalization, making it a valuable building block for the synthesis of a diverse range of complex molecules.

Future Research Directions and Emerging Areas in 4 Bromo 1 Chloro 2,6 Naphthyridine Chemistry

Development of Novel and More Sustainable Synthetic Routes

One promising approach involves the application of microwave-assisted organic synthesis (MAOS). derpharmachemica.com Microwave dielectric heating can dramatically reduce reaction times, increase yields, and often allows for the use of less hazardous solvents, aligning with the principles of green chemistry. derpharmachemica.com For instance, a microwave-promoted, environmentally benign method has been successfully developed for the synthesis of other 2,6-naphthyridine (B1209661) derivatives, achieving excellent yields and high purity under eco-friendly conditions. derpharmachemica.com Adapting such methodologies to the synthesis of 4-Bromo-1-chloro-2,6-naphthyridine from readily available precursors like 4-cyano-3-pyridylacetonitrile could represent a significant step forward. derpharmachemica.com

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Paradigms

| Feature | Conventional Synthesis | Sustainable Synthesis (Future Goal) |

| Energy Source | Traditional convective heating | Microwave irradiation, sonication, mechanochemistry |

| Solvents | Often relies on volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free conditions |

| Reaction Time | Hours to days | Minutes to hours |

| Atom Economy | Can be low due to multi-step processes | High, through catalytic cycles and one-pot reactions |

| Waste Generation | Significant byproduct and solvent waste | Minimized through efficient reactions and catalyst recycling |

Exploration of Undiscovered Reactivity and Functionalization Pathways

The two distinct halogen atoms on the this compound ring offer a playground for selective functionalization, yet their full reactive potential remains to be explored. Future work will delve into uncovering novel transformations that can leverage the differential reactivity of the C-Br and C-Cl bonds.

A key area of exploration is regioselective direct ring metalation. Research on the related 4-bromobenzo[c] derpharmachemica.comnih.govnaphthyridine system has shown that direct metalation can be achieved with high regioselectivity using reagents like TMPMgCl∙LiCl. beilstein-journals.orgnih.gov Applying this strategy to this compound could enable the direct introduction of a wide array of electrophiles at specific positions on the naphthyridine core, providing a powerful tool for generating structural diversity. nih.gov Combining this with subsequent cross-coupling reactions at the halogenated sites would open a vast chemical space for exploration.

Furthermore, the general reactivity patterns observed in other naphthyridine isomers, such as N-alkylation, N-acylation, and various nucleophilic aromatic substitution (SNAr) reactions, can be systematically investigated for the 2,6-naphthyridine scaffold. nih.gov Understanding the subtle electronic influences of the nitrogen atom positions and the halogen substituents will be crucial for predicting and controlling the outcomes of these transformations.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from batch processing to continuous flow chemistry is a major trend in modern chemical synthesis. For this compound, this shift could offer enhanced safety, reproducibility, and scalability. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or rapid reactions.

Application of Machine Learning and AI in Synthetic Route Prediction

Several advanced AI platforms are being developed for this purpose:

Template-Based Models: These models use a library of known reaction templates to suggest disconnections in the target molecule. For example, the ReTReK model utilizes a graph convolutional network (GCN) trained on the extensive Reaxys database to prioritize reaction templates. nih.gov

Template-Free Models: Emerging methods like the categorical diffusion model, DiffER, move beyond predefined templates, allowing for the prediction of truly novel chemical reactions and synthetic routes. quantumzeitgeist.com

| Tool/Model Type | Approach | Key Advantage |

| Rule-Based Systems (e.g., LHASA) | Encodes human-defined chemical rules and heuristics. | Foundational; good for well-established transformations. pharmafeatures.com |

| Template-Based ML (e.g., ReTReK) | Uses deep learning to apply generalized reaction templates. nih.gov | High accuracy for reactions within the scope of the training data. nih.gov |

| Template-Free ML (e.g., DiffER) | Predicts reactants from products without explicit templates. quantumzeitgeist.com | Potential to discover truly novel and unprecedented reactions. quantumzeitgeist.com |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

While standard techniques like NMR and mass spectrometry are used for final product characterization, the future lies in applying advanced analytical methods for real-time, in-situ monitoring of reactions. nih.gov This allows chemists to gain a deeper understanding of reaction kinetics, identify transient intermediates, and detect the formation of byproducts as they occur.

Techniques such as in-situ IR and Raman spectroscopy, as well as process analytical technologies (PAT) integrated into flow reactors, will be invaluable. For complex multi-step syntheses or delicate functionalization reactions involving this compound, these methods can provide immediate feedback, enabling rapid optimization and control, which is difficult to achieve with traditional offline analysis. Furthermore, advanced crystallographic techniques like synchrotron X-ray powder diffraction can be used for the definitive structural elucidation of novel crystalline derivatives. nih.gov